Pentadecyl 3,4,5-trihydroxybenzoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
This compound is characterized by a long alkyl chain (pentadecyl group) attached to a benzoate moiety that contains three hydroxyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
Pentadecyl 3,4,5-trihydroxybenzoate can be synthesized through esterification reactions. One common method involves the reaction of gallic acid (3,4,5-trihydroxybenzoic acid) with pentadecanol in the presence of a catalyst such as sulfuric acid or p-toluenesulfonic acid . The reaction typically occurs under reflux conditions with the removal of water to drive the reaction to completion.
Industrial Production Methods
In an industrial setting, the synthesis of this compound may involve continuous flow reactors to enhance the efficiency and yield of the esterification process. The use of renewable resources such as cardanol, derived from cashew nut shell liquid, can also be explored for the production of the pentadecyl group .
Chemical Reactions Analysis
Types of Reactions
Pentadecyl 3,4,5-trihydroxybenzoate can undergo various chemical reactions including:
Oxidation: The hydroxyl groups on the benzoate moiety can be oxidized to form quinones.
Reduction: The ester group can be reduced to the corresponding alcohol.
Substitution: The hydroxyl groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic conditions.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be employed for the reduction of the ester group.
Substitution: Nucleophiles such as alkoxides or amines can be used in the presence of a base.
Major Products Formed
Oxidation: Quinones and other oxidized derivatives.
Reduction: Alcohols and partially reduced esters.
Substitution: Ether or amine derivatives depending on the nucleophile used.
Scientific Research Applications
Mechanism of Action
The mechanism by which pentadecyl 3,4,5-trihydroxybenzoate exerts its effects is primarily through its antioxidant activity. The hydroxyl groups on the benzoate moiety can donate hydrogen atoms to neutralize free radicals, thereby reducing oxidative stress . Additionally, the compound can inhibit enzymes such as cyclooxygenase-2 (COX-2), which are involved in inflammatory pathways .
Comparison with Similar Compounds
Similar Compounds
Ethyl 3,4,5-trihydroxybenzoate (Gallic Acid Ethyl Ester): Similar antioxidant and anti-inflammatory properties.
Propyl 3,4,5-trihydroxybenzoate (Propyl Gallate): Used as an antioxidant in food and cosmetics.
Methyl 3,4,5-trihydroxybenzoate (Methyl Gallate): Known for its antimicrobial and antioxidant activities.
Uniqueness
Pentadecyl 3,4,5-trihydroxybenzoate is unique due to its long alkyl chain, which enhances its lipophilicity and allows it to integrate into lipid membranes more effectively. This property can improve its efficacy in biological systems and its stability in formulations compared to shorter-chain analogs .
Properties
CAS No. |
147391-54-6 |
---|---|
Molecular Formula |
C22H36O5 |
Molecular Weight |
380.5 g/mol |
IUPAC Name |
pentadecyl 3,4,5-trihydroxybenzoate |
InChI |
InChI=1S/C22H36O5/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-27-22(26)18-16-19(23)21(25)20(24)17-18/h16-17,23-25H,2-15H2,1H3 |
InChI Key |
PMUSKGUULUJIFQ-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCCCCCCOC(=O)C1=CC(=C(C(=C1)O)O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.